N-(Piperidin-4-ylmethyl)methanesulfonamide, trifluoroacetic acid

Description

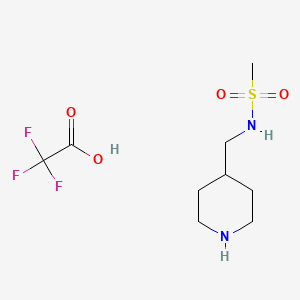

N-(Piperidin-4-ylmethyl)methanesulfonamide, trifluoroacetic acid is a sulfonamide derivative featuring a piperidine ring substituted at the 4-position with a methylene group linked to a methanesulfonamide moiety. The trifluoroacetic acid (TFA) component likely serves as a counterion, enhancing solubility and stability in synthetic or pharmacological applications.

- Molecular Formula: The base compound, N-(Piperidin-4-ylmethyl)methanesulfonamide, has the formula C₇H₁₅N₂O₂S (molecular weight: 191.27 g/mol). With TFA (C₂HF₃O₂; molecular weight: 114.02 g/mol), the combined formula approximates C₉H₁₆F₃N₂O₄S (total molecular weight: ~305.29 g/mol) .

- Methanesulfonamide group: Enhances electrophilicity and enzyme-binding capacity. TFA counterion: Improves solubility in polar solvents .

Properties

Molecular Formula |

C9H17F3N2O4S |

|---|---|

Molecular Weight |

306.30 g/mol |

IUPAC Name |

N-(piperidin-4-ylmethyl)methanesulfonamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H16N2O2S.C2HF3O2/c1-12(10,11)9-6-7-2-4-8-5-3-7;3-2(4,5)1(6)7/h7-9H,2-6H2,1H3;(H,6,7) |

InChI Key |

QMBJRIGNTXVFNA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCC1CCNCC1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-ylmethyl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be further purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(Piperidin-4-ylmethyl)methanesulfonamide may involve large-scale reactions using automated equipment. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or other derivatives.

Scientific Research Applications

N-(Piperidin-4-ylmethyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The piperidine ring and methanesulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperidine-Based Sulfonamides

Key Observations :

- 1-Methanesulfonylpiperidine-3-carboxylic acid lacks the TFA counterion but introduces a carboxylic acid group, which may alter solubility and reactivity compared to the target compound .

- N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide replaces the sulfonamide with an acetamide group, reducing electrophilicity but enhancing aromatic interactions.

Sulfonamides with Alternative Cyclic Amines

Key Observations :

- Cyclopropane sulfonamides introduce steric constraints that may affect binding affinity in biological systems.

Trifluoroacetic Acid (TFA) Salts of Related Compounds

Key Observations :

- TFA salts are commonly used in medicinal chemistry to improve aqueous solubility, as seen in both the target compound and triazolopyridine derivatives .

Research Findings and Implications

While direct comparative pharmacological or kinetic data are absent in the provided sources, structural insights suggest:

Piperidine sulfonamides are prevalent in drug discovery due to their ability to target enzymes (e.g., carbonic anhydrases) .

TFA salts are preferred in early-stage drug development for solubility but may require replacement in final formulations due to toxicity concerns .

Cyclopropane and azetidine analogs offer unique steric and electronic profiles for optimizing target selectivity .

Biological Activity

Orexin Receptor Agonism

The primary biological activity of N-(Piperidin-4-ylmethyl)methanesulfonamide, trifluoroacetic acid is its function as an orexin receptor agonist. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. The compound's ability to activate these receptors suggests potential applications in treating sleep disorders, particularly narcolepsy.

The compound interacts with orexin receptors, likely binding to the receptor's active site and inducing conformational changes that activate the receptor. This activation leads to increased wakefulness and alertness, mimicking the effects of naturally occurring orexin neuropeptides.

Potential Therapeutic Applications

Based on its biological activity, this compound shows promise in several therapeutic areas:

- Sleep Disorders: As an orexin receptor agonist, the compound may help in treating narcolepsy and other sleep-related conditions.

- Metabolic Disorders: Given orexin's role in appetite regulation, the compound might have applications in treating certain metabolic diseases.

- Neurological Conditions: The compound's effects on the central nervous system suggest potential uses in other neurological disorders, though more research is needed to confirm this.

Comparative Efficacy

To better understand the compound's biological activity, it's useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with methanesulfonamide and trifluoroacetic acid | Orexin receptor agonist |

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | Methyl substitution on nitrogen | Potential orexin receptor modulation |

| 2-Fluoro-2-(piperidin-4-yl)acetamide | Acetamide group instead of sulfonamide | Investigated for analgesic properties |

| N-(2,2,2-Trifluoroethyl)piperidin-4-ylmethanesulfonamide | Trifluoroethyl group | Explored for metabolic effects |

This comparison highlights the unique combination of structural features in this compound that contributes to its specific biological activity as an orexin receptor agonist.

Pharmacological Profile

While specific pharmacokinetic data for this compound is not available in the provided search results, its structural features suggest certain pharmacological properties:

- Absorption: The presence of both hydrophilic (sulfonamide, trifluoroacetic acid) and lipophilic (piperidine ring) moieties may contribute to good oral bioavailability.

- Distribution: The compound's ability to cross the blood-brain barrier is crucial for its activity on central orexin receptors.

- Metabolism: Likely metabolized by hepatic enzymes, possibly through N-dealkylation or oxidation of the piperidine ring.

- Excretion: Renal excretion is probable for both the parent compound and its metabolites.

Safety Profile

While specific toxicity data for this compound is not provided in the search results, safety considerations for orexin receptor agonists generally include:

- Cardiovascular effects: Potential increases in heart rate and blood pressure.

- Sleep disturbances: Possible insomnia or altered sleep patterns.

- Appetite changes: May affect food intake and body weight.

Further research is needed to establish the full safety profile of this specific compound.

Q & A

Q. What are the standard synthetic routes for N-(Piperidin-4-ylmethyl)methanesulfonamide, and how is trifluoroacetic acid (TFA) employed in these processes?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with methanesulfonyl chloride under basic conditions (e.g., KCO in acetone). TFA is often used in deprotection steps, such as removing acid-labile protecting groups (e.g., Boc groups) in peptide synthesis. For example, TFA (50% in DCM) at 0°C to room temperature effectively cleaves Boc-protected intermediates . Post-synthesis, TFA may remain as a counterion, requiring purification via reverse-phase HPLC or lyophilization .

Q. Which analytical techniques are critical for characterizing N-(Piperidin-4-ylmethyl)methanesulfonamide, and what are the key spectral markers?

- Methodological Answer :

- NMR Spectroscopy : H NMR in DO or DMSO-d identifies piperidine protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 7.0–8.0 ppm). Residual TFA (δ 11.5 ppm in H NMR) must be accounted for .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]) and detects TFA adducts (e.g., [M+CFCOH]) .

- HPLC : Reverse-phase methods (C18 columns, 0.1% TFA in mobile phase) assess purity >95% .

Advanced Research Questions

Q. How can researchers resolve conflicting purity assessments between HPLC and NMR when residual TFA is present?

- Methodological Answer : Discrepancies arise because HPLC may overestimate purity if TFA co-elutes with the target compound, while NMR detects TFA as a separate peak. To resolve this:

- Use ion-pair chromatography (e.g., with heptafluorobutyric acid) to separate TFA from the analyte .

- Quantify TFA via ion chromatography or F NMR, which specifically detects trifluoromethyl groups .

- Cross-validate with elemental analysis to confirm stoichiometry .

Q. What strategies optimize the removal of TFA byproducts during purification without compromising compound stability?

- Methodological Answer :

- Lyophilization : Repeated freeze-drying in aqueous or acetonitrile/water mixtures reduces TFA content.

- Ion Exchange : Weak anion-exchange resins (e.g., Amberlite IRA-67) selectively bind TFA at pH 5–7 .

- Alternative Acids : Replace TFA with formic acid or acetic acid during cleavage to simplify removal .

- Stability Tests : Monitor compound degradation under acidic conditions via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How does the presence of TFA influence biological assays, and what controls are necessary?

- Methodological Answer : TFA can:

- Alter pH : Neutralize cell culture media, requiring buffering agents (e.g., HEPES) .

- Inhibit Enzymes : Test for false-positive inhibition (e.g., in protease assays) using TFA-only controls.

- Modulate Solubility : Precipitate compounds in buffer; optimize DMSO concentration (<1% v/v) .

- Best Practice : Include a "vehicle control" with equivalent TFA concentration to isolate its effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between batches synthesized with varying TFA content?

- Methodological Answer :

- Characterize Batches : Quantify TFA via F NMR or ion chromatography and correlate with bioactivity data .

- Counterion Exchange : Prepare a hydrochloride salt via HCl gas treatment in diethyl ether to eliminate TFA interference .

- Dose-Response Curves : Test activity across a range of concentrations to identify non-specific TFA-mediated effects (e.g., cytotoxicity at >0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.